molecular formula C13H7F4NO B12628968 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide

2,6-Difluoro-N-(3,5-difluorophenyl)benzamide

Cat. No.: B12628968
M. Wt: 269.19 g/mol
InChI Key: ZZSLNLRPVHMUOB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(3,5-difluorophenyl)benzamide is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 3,5-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Difluoro-N-(3,5-difluorophenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2,4-Difluoro-N-(3,5-difluorophenyl)benzamide
  • 2,6-Difluoro-N-(2,4-difluorophenyl)benzamide
  • 2,6-Difluorobenzoic acid

Comparison: Compared to its analogs, 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can influence its reactivity, stability, and biological activity. For instance, the presence of fluorine atoms at the 2,6-positions on the benzamide ring can enhance its resistance to metabolic degradation, making it more stable in biological systems .

Properties

Molecular Formula

C13H7F4NO

Molecular Weight

269.19 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H7F4NO/c14-7-4-8(15)6-9(5-7)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19)

InChI Key

ZZSLNLRPVHMUOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC(=C2)F)F)F

Origin of Product

United States

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